9-(2-Hydroxy-3-nonyl)-1-deazaadenine, also known as erythro-9-(2-hydroxy-3-nonyl)adenine, is a synthetic compound recognized for its potent inhibitory effects on enzymes such as adenosine deaminase and phosphodiesterase. This compound is significant in biochemical and pharmacological research due to its ability to modulate cellular signaling pathways by affecting nucleotide metabolism. It is classified as a purine derivative, specifically an analog of adenine, with modifications that enhance its biological activity.
The compound can be synthesized through multi-step organic reactions, which typically involve the preparation of adenine derivatives and subsequent modifications to introduce the nonyl and hydroxyl groups. Its synthesis has been documented in various studies focusing on enzyme inhibition and structure-activity relationships of similar compounds .
The synthesis of 9-(2-Hydroxy-3-nonyl)-1-deazaadenine involves several key steps:
The synthesis typically employs reaction conditions that include:
The molecular structure of 9-(2-Hydroxy-3-nonyl)-1-deazaadenine features a modified purine ring where the nitrogen at position 1 has been replaced by a carbon atom (deaza modification). The presence of a hydroxynonyl chain at position 9 contributes to its biological activity.
9-(2-Hydroxy-3-nonyl)-1-deazaadenine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 9-(2-Hydroxy-3-nonyl)-1-deazaadenine exerts its biological effects primarily involves inhibition of adenosine deaminase. This inhibition leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells, which in turn influences various signaling pathways related to cell proliferation, apoptosis, and inflammation.
Key aspects include:
Relevant data indicates that the compound maintains structural integrity under physiological conditions but may undergo modifications when exposed to reactive environments .
9-(2-Hydroxy-3-nonyl)-1-deazaadenine has several scientific applications:
Its unique properties make it a valuable tool for researchers investigating the roles of purines in cellular processes and developing new therapeutic strategies .
Modifications at specific nitrogen positions within the purine ring system critically determine adenosine deaminase (ADA) inhibitory potency. The 1-deaza substitution in 9-(2-hydroxy-3-nonyl)-1-deazaadenine (1-deaza-EHNA) replaces N1 with a methine group (CH), fundamentally altering electronic properties while retaining significant ADA affinity (Ki = 1.2 × 10−7 M) [6]. This contrasts sharply with 7-deaza-EHNA (Ki = 4 × 10−4 M), where N7 substitution causes >1,000-fold reduced activity due to disrupted zinc coordination geometry in ADA's active site [6]. The synthetic pathway to 1-deaza-EHNA requires multi-step functionalization of the imidazo[4,5-b]pyridine core. Key precursors like 6-iodo-1-deazapurine undergo copper-catalyzed C–O coupling with protected alcohols to install side chains, followed by regioselective nitration/reduction to introduce exocyclic amines [5] [8]. Protective group strategies (tetrahydropyranyl, Boc) are essential to manage solubility and chemoselectivity during these transformations [8].
Table 1: ADA Inhibition by EHNA Deaza Analogs
Analog | Ki (M) | Relative Potency vs EHNA |
---|---|---|
EHNA | 2.5 × 10−9 | 1.0 |
1-Deaza-EHNA | 1.2 × 10−7 | ~50-fold lower |
3-Deaza-EHNA | 6.3 × 10−9 | Comparable |
7-Deaza-EHNA | 4.0 × 10−4 | >1,000-fold lower |
Source: Cristalli et al. (1988) [6]
The erythro-configured 2-hydroxy-3-nonyl side chain in EHNA derivatives is a critical pharmacophore for ADA binding. Stereoselective synthesis employs chiral building blocks or asymmetric reduction strategies to control the C2 and C3 stereocenters. The biologically active erythro diastereomer exhibits a syn relationship between the C2 hydroxyl and C3 alkyl chain, enabling optimal hydrogen bonding with ADA's Thr269 residue [1] [6]. Metabolic studies of structurally similar branched nonylphenols reveal that α-quaternary carbons (as in the erythro side chain) confer resistance to enzymatic degradation compared to isomers with α-hydrogen atoms [4]. This stereochemical stability translates to prolonged target engagement. Synthetic approaches utilize kinetic resolutions or enantioselective reductions of ketone precursors to enrich the desired (2R,3S) configuration, as racemic mixtures show 3–5-fold reduced potency [1].
Table 2: Impact of Side Chain Stereochemistry on Compound Properties
Stereoisomer | ADA Ki | Metabolic Stability | Synthetic Accessibility |
---|---|---|---|
erythro (2R,3S) | nM range | High (no α-H) | Moderate (requires chiral control) |
threo | µM range | Moderate | Moderate |
Racemic mixture | Sub-µM | Variable | High |
Synthetic strategies for 1-deaza and 3-deaza-EHNA analogs diverge significantly due to inherent reactivity differences in their heterocyclic cores:
Parallel solution-phase methods for 5′-modified adenosine analogs demonstrate principles applicable to solid-phase EHNA analog synthesis [3]. Key adaptations include:
Table 3: Biotechnological Methods for Nucleoside Analog Synthesis
Method | Catalyst Type | Applicability to 1-DeazaEHNA | Yield Range |
---|---|---|---|
Enzymatic transglycosylation | Nucleoside phosphorylase | Moderate (substrate specificity limits) | 40–75% |
N-Deoxyribosyltransferase | Immobilized enzyme | High (broader substrate range) | 70–92% |
Whole-cell biocatalysis | Engineered E. coli | Emerging (genetic modifications needed) | 25–60% |
Adapted from Wang et al. (2025) [9]
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0